

A Deep Dive into GPR61's Structural Choreography: Active vs. Inactive States

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A Comprehensive Structural Comparison of the Orphan Receptor GPR61 in its Active and Inactive Conformations, Providing Critical Insights for Drug Discovery and Development.

This guide offers an in-depth, objective comparison of the G protein-coupled receptor 61 (GPR61) in its active and inactive states. GPR61, an orphan receptor primarily expressed in the brain, is a promising therapeutic target for metabolic and body weight disorders due to its constitutive activity.[1][2] Recent breakthroughs in cryogenic electron microscopy (cryo-EM) have unveiled the structural underpinnings of its function, providing a roadmap for the rational design of novel therapeutics.[1][3] This guide synthesizes the available structural and functional data, presenting it in a clear, comparative format for researchers, scientists, and drug development professionals.

Structural Comparison: A Tale of Two Conformations

The transition of GPR61 from an inactive to an active state involves significant conformational rearrangements, particularly in its transmembrane (TM) helices. These changes are crucial for its ability to couple with and activate downstream G proteins. The key structural differences are summarized below.



Feature	Inactive State	Active State (Gαs- bound)	Reference
Overall Conformation	Compact, with intracellular ends of TM helices in close proximity.	Outward movement of the intracellular end of TM6, creating a binding pocket for the Gas subunit.	[2]
TM6 Position	Rotated inward by approximately 12° toward TM1, TM2, TM3, and TM7. This conformation sterically hinders G protein binding.	Significant outward rotation, accommodating the C-terminal helix of the Gas protein.	[2]
"Ionic Lock"	Absent. GPR61 lacks the conserved Glu6.30 residue that typically forms a salt bridge with Arg3.50 of the D/ERY motif to stabilize the inactive state.	The D/ERY motif is engaged in hydrophobic interactions. Arg1403.50 forms a hydrophobic ladder with Tyr1433.53 and Gas residues Tyr391 and His387.	[1][2]
Sodium Binding Site	Defunct. GPR61 lacks the key residues (Ser3.39, Asn7.45, Ser7.46) required for sodium ion binding, a feature that stabilizes the inactive state in some GPCRs.	Not applicable, as the site is non-functional.	[1][2]
Extracellular Loop 2 (ECL2)	Blocks access to the lower portion of the orthosteric pocket.	Penetrates into the orthosteric pocket, which may contribute	[4][5][6]



		to the receptor's constitutive activity.	
Unique Disulfide Bond	A unique disulfide bond is present between Cys2996.47 and Cys3337.45, bridging TM6 and TM7.	This disulfide bond is also present in the active state and may constrain the relative movements of TM6 and TM7.	[2][4]

GPR61 Signaling Pathway

GPR61 is a constitutively active receptor that primarily signals through the Gαs subunit of heterotrimeric G proteins.[1][2] This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][7]



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GPR61 constitutively activates the Gαs signaling pathway.

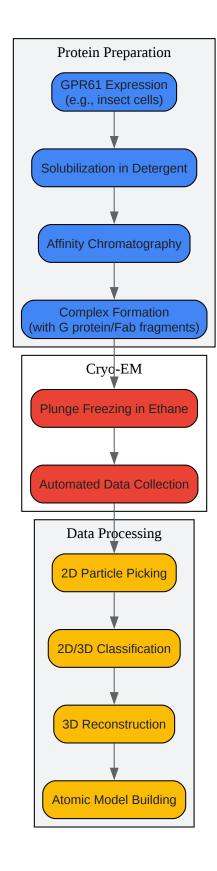
Experimental Protocols

The structural and functional characterization of GPR61 has been made possible through a combination of cutting-edge experimental techniques. Below are overviews of the key methodologies employed.

Cryogenic Electron Microscopy (Cryo-EM) for Structure Determination



Cryo-EM has been pivotal in solving the high-resolution structures of GPR61 in both its active and inactive states.[8][9][10]





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A generalized workflow for GPCR structure determination using cryo-EM.

Detailed Steps:

- Protein Expression and Purification: The human GPR61 gene is cloned into an expression vector and expressed in a suitable system, such as insect or mammalian cells.[11] The receptor is then solubilized from the cell membrane using detergents and purified using affinity chromatography.
- Complex Stabilization: To capture the active state, GPR61 is incubated with a stabilized G protein heterotrimer (e.g., Gαs/β1/γ2) and often a single-chain variable fragment (scFv) or nanobody to increase particle size and stability.[5][11] For the inactive state, the receptor may be studied alone or in complex with an inverse agonist.[1][12]
- Vitrification: The purified complex is applied to a cryo-EM grid, blotted, and rapidly plungefrozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complex.
- Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images (micrographs) are collected automatically.
- Image Processing and 3D Reconstruction: Individual particle images are computationally selected from the micrographs, aligned, and classified to generate 2D class averages. These are then used to reconstruct a 3D density map of the complex.
- Model Building and Refinement: An atomic model of the GPR61 complex is built into the 3D density map and refined to high resolution.

Functional Assays for GPR61 Activity

The constitutive activity of GPR61 and the effects of mutations or ligands are typically assessed using cell-based functional assays.[13][14]

cAMP Assays:



- Principle: These assays measure the accumulation of intracellular cAMP, the second messenger produced upon Gαs activation.
- · Methodology:
 - HEK293 cells are transiently transfected with a GPR61 expression vector.
 - Following incubation, the cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
 - Cells are then lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.[1][14]

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays:

- Principle: BRET and FRET are proximity-based assays that can be used to monitor proteinprotein interactions, such as G protein activation or β-arrestin recruitment, in real-time in living cells.[13][15]
- Methodology for Gs Activation (ebBRET):
 - Cells are co-transfected with constructs for GPR61, Gαs tagged with a fluorescent protein (e.g., Venus), Gβ, and Gy tagged with a luciferase (e.g., Rluc).
 - Upon GPR61-mediated G protein activation, the G α s-Venus and G β / γ -Rluc subunits dissociate, leading to a decrease in the BRET signal.
 - The change in the BRET ratio is measured using a plate reader.[14][16]

Conclusion

The structural elucidation of GPR61 in its active and inactive states has provided unprecedented insight into the molecular mechanisms governing its constitutive activity and signaling. The absence of a stabilizing "ionic lock" and a functional sodium binding site, coupled with the unique conformation of ECL2, likely contribute to its ligand-independent activation.[2][6] This detailed structural and functional understanding, summarized in this guide,



provides a solid foundation for the structure-based design of novel inverse agonists and other modulators of GPR61 for the potential treatment of metabolic disorders. The experimental workflows outlined herein serve as a valuable resource for researchers aiming to further probe the pharmacology of this and other orphan GPCRs.

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